molecular formula C4H5Cl3O2 B1594044 2,2,2-Trichloroethyl acetate CAS No. 625-24-1

2,2,2-Trichloroethyl acetate

Cat. No.: B1594044
CAS No.: 625-24-1
M. Wt: 191.44 g/mol
InChI Key: XHAXVDWUMCHTCY-UHFFFAOYSA-N
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Scientific Research Applications

Mechanism of Action

Target of Action

2,2,2-Trichloroethyl acetate (TCEA) is primarily used as an acetyl donor in enzymatic transesterification . This process involves the transfer of an acetyl group from TCEA to a specific target molecule, often a sugar or a prostaglandin intermediate . The role of TCEA in this context is to facilitate the regioselective or enantioselective acetylation of these target molecules .

Mode of Action

The mode of action of TCEA involves its interaction with the target molecule in the presence of an enzyme that catalyzes the transesterification process . During this process, the acetyl group of TCEA is transferred to the target molecule, resulting in the formation of a new ester linkage .

Biochemical Pathways

The biochemical pathways affected by TCEA are those involved in the synthesis of various biochemical compounds. For instance, TCEA is used in the enzymatic synthesis of enantiomerically pure prostaglandin intermediates . Prostaglandins are bioactive lipids that play key roles in various physiological processes, including inflammation, fever, and the induction of labor .

Pharmacokinetics

Given its use in enzymatic transesterification, it’s likely that these properties would be influenced by factors such as the specific enzyme used, the target molecule, and the reaction conditions .

Result of Action

The result of TCEA’s action is the formation of a new molecule with an acetyl group transferred from TCEA. This can lead to the synthesis of various bioactive compounds, including prostaglandin intermediates . These compounds can have significant biological effects, depending on their specific structure and the context in which they are produced .

Action Environment

The action of TCEA is influenced by various environmental factors. For instance, the efficiency of the transesterification process can be affected by factors such as the pH, temperature, and the presence of other substances that can interact with the enzyme or the target molecule . Additionally, the stability of TCEA can be influenced by factors such as light, heat, and the presence of oxygen .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has hazard statements H315 - H319 - H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2,2-Trichloroethyl acetate can be synthesized through the esterification of acetic acid with 2,2,2-trichloroethanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous reactors and distillation units helps in the efficient separation and purification of the final product .

Chemical Reactions Analysis

Types of Reactions: 2,2,2-Trichloroethyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its trichloroethyl group, which imparts distinct reactivity and stability compared to simpler esters like ethyl acetate and methyl acetate. This unique structure allows it to participate in specific enzymatic reactions, making it valuable in the synthesis of enantiomerically pure compounds and pharmaceutical intermediates .

Properties

IUPAC Name

2,2,2-trichloroethyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5Cl3O2/c1-3(8)9-2-4(5,6)7/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHAXVDWUMCHTCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5Cl3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40211537
Record name Acetic acid, 2,2,2-trichloroethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40211537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

625-24-1
Record name Ethanol, 2,2,2-trichloro-, 1-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=625-24-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetic acid, 2,2,2-trichloroethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000625241
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetic acid, 2,2,2-trichloroethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40211537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,2-Trichloroethyl acetate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the insecticidal activity of 2,2,2-Trichloroethyl acetate compared to DDT?

A: this compound (laboratory code 7504) was investigated as a potential DDT substitute due to its insecticidal properties. Studies on houseflies (Musca domestica vicina Macq) revealed that 7504 exhibited a lower LD50 (lethal dose for 50% of the population) of 4.89-5.89 μg/fly compared to 50 μg/fly for DDT []. Additionally, 7504 demonstrated a faster knockdown time (KT50) of 23 minutes 44 seconds, while DDT had a KT50 of 60 minutes []. Field tests in living quarters and cattle sheds showed that the insecticidal effect of 7504 (2 grams per square meter) lasted for approximately one month, displaying slightly better efficacy than DDT under similar conditions [].

Q2: How does this compound compare to DDT in terms of bioaccumulation and degradation?

A: Research suggests that this compound exhibits a lower bioaccumulation potential compared to DDT []. In a study where chickens were fed a diet containing either 7504 or DDT (100 ppm each) for 15 days, no detectable levels of 7504 were found in the chickens' bodies. In contrast, DDT accumulated to a level of 495.5 ppm []. Furthermore, in vitro experiments using chicken liver homogenate demonstrated that over 85% of 7504 degraded within 10 minutes, reaching 97% degradation after 20 minutes. This rapid degradation suggests a lower persistence of 7504 in biological systems compared to DDT [].

Q3: Can this compound be used for enantioselective synthesis?

A: Yes, this compound has been successfully employed as an acyl donor in enzyme-catalyzed transesterification reactions for the synthesis of enantiomerically pure compounds. For instance, pancreatin-catalyzed acylation of (1SR,2RS,5SR,6RS)-bicyclo[3.3.0]octane-2,6-diol with this compound in tetrahydrofuran yielded the desired monoacetate with high enantiomeric excess, demonstrating its utility in producing valuable chiral building blocks for pharmaceuticals and other fine chemicals [].

Q4: Are there alternative acyl donors to this compound in enzymatic reactions?

A: Research explored the use of vinyl acetate as a potential alternative to this compound in the enzymatic synthesis of enantiomerically pure monoacetates []. Results indicated that using vinyl acetate significantly improved the reaction, suggesting it could be a viable alternative acyl donor in certain enzymatic transformations [].

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